

An In-depth Technical Guide on 3,5-Dihydroxybenzamide: Discovery and History

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Compound of Interest

Compound Name: 3,5-Dihydroxybenzamide

Cat. No.: B1360044

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzamide, also known as α -Resorcylamide, is a polyhydroxy-substituted aromatic amide with the chemical formula $C_7H_7NO_3$. While not as extensively studied as some of its structural relatives, this compound holds interest within medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and known properties of **3,5-Dihydroxybenzamide**, with a focus on its synthesis, and potential, though currently limited, biological relevance.

Physicochemical Properties

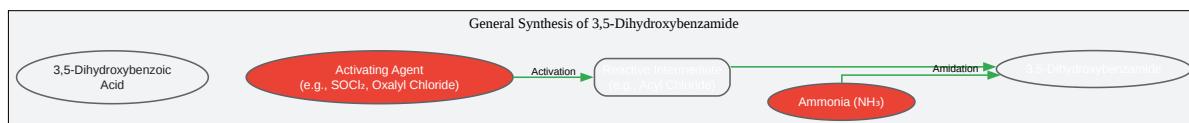
3,5-Dihydroxybenzamide is a solid at room temperature with a melting point of 279 °C (with decomposition), as first reported in 1960. Its molecular weight is 153.14 g/mol .

Property	Value	Source
CAS Registry Number	3147-62-4	--INVALID-LINK--
Molecular Formula	C ₇ H ₇ NO ₃	--INVALID-LINK--
Molecular Weight	153.14 g/mol	--INVALID-LINK--
Melting Point	279 °C (decomposes)	Tomino, Koichi; Yakugaku Zasshi, (1960), 80, 275-7
Synonyms	α-Resorcylamide, 3,5-Dihydroxybenzoic acid amide	--INVALID-LINK--

Discovery and Initial Synthesis

The first documented synthesis of **3,5-Dihydroxybenzamide** was reported in 1960 by Koichi Tomino in the journal *Yakugaku Zasshi* (Journal of the Pharmaceutical Society of Japan). The compound was prepared from its corresponding acid, 3,5-dihydroxybenzoic acid. While the full text of this seminal paper is not widely available in digital archives, the fundamental approach to its synthesis can be inferred from standard organic chemistry principles and synthetic routes for analogous benzamides.

The logical synthetic pathway involves the amidation of 3,5-dihydroxybenzoic acid. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, followed by reaction with ammonia.



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A general synthetic workflow for **3,5-Dihydroxybenzamide**.

Experimental Protocol: General Synthesis from 3,5-Dihydroxybenzoic Acid

The following is a generalized experimental protocol for the synthesis of **3,5-Dihydroxybenzamide** based on established methods for benzamide synthesis. It is important to note that the specific conditions from the original 1960 publication may vary.

Step 1: Activation of 3,5-Dihydroxybenzoic Acid

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dihydroxybenzoic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Slowly add an activating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride, to the suspension.
- Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion to the acyl chloride, monitoring the reaction by the cessation of gas evolution.
- After the reaction is complete, remove the excess solvent and activating agent under reduced pressure to yield the crude 3,5-dihydroxybenzoyl chloride.

Step 2: Amidation of 3,5-Dihydroxybenzoyl Chloride

- Dissolve the crude 3,5-dihydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
- Cool the solution in an ice bath.
- Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane) dropwise with vigorous stirring.
- Allow the reaction to proceed to completion, which is often indicated by the formation of a precipitate (ammonium chloride).

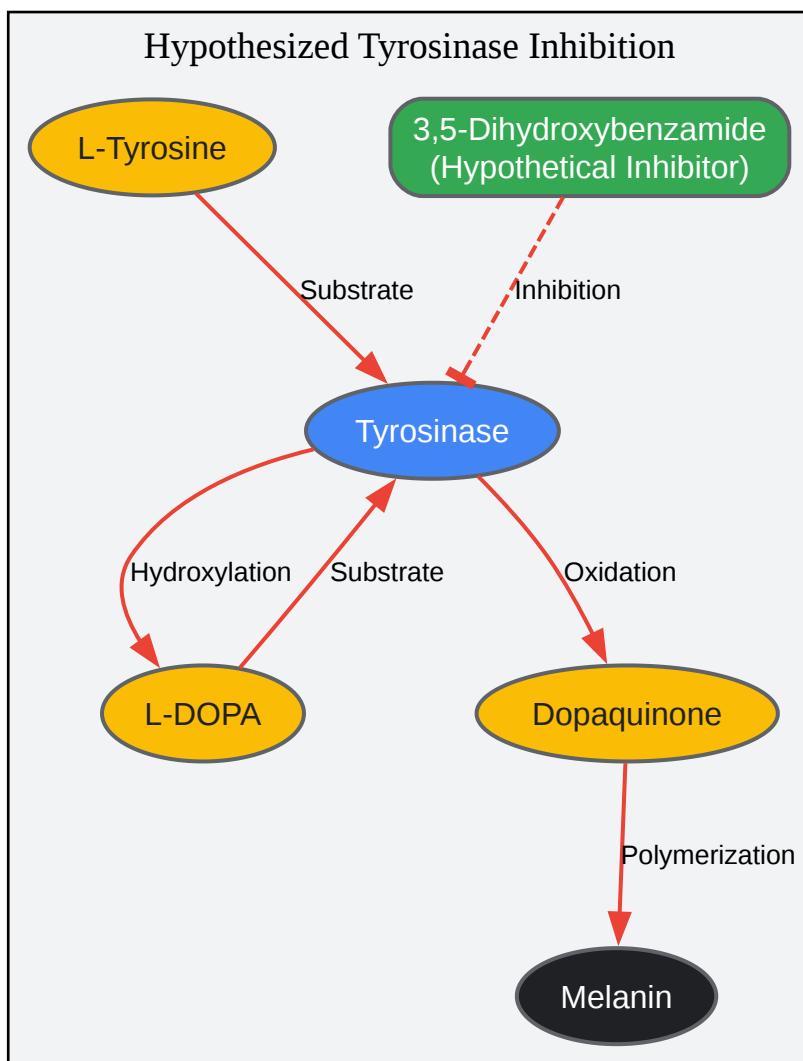
- Filter the reaction mixture to remove the solid byproduct.
- The filtrate containing the product can be purified by recrystallization from an appropriate solvent system to yield pure **3,5-Dihydroxybenzamide**.

Biological Activity and Potential Applications

The biological activity of **3,5-Dihydroxybenzamide** has not been extensively investigated. However, the presence of the dihydroxybenzoyl moiety suggests potential for various biological interactions. Derivatives of the parent compound, 3,5-dihydroxybenzoic acid, have been studied for several applications, offering clues to the potential, yet unconfirmed, activities of the amide.

Potential as an Enzyme Inhibitor

The resorcinol (1,3-dihydroxybenzene) structure within **3,5-Dihydroxybenzamide** is a known pharmacophore that can interact with the active sites of various enzymes. Notably, derivatives of 3,5-dihydroxybenzoic acid have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. While no specific IC_{50} value for **3,5-Dihydroxybenzamide** has been reported, it is plausible that it could exhibit inhibitory activity against this or other metalloenzymes.



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Hypothesized mechanism of tyrosinase inhibition.

Antimicrobial and Anticancer Potential

Benzamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer effects. While there is no specific data available for **3,5-Dihydroxybenzamide**, its structural similarity to other bioactive benzamides suggests that it could be a candidate for screening in these therapeutic areas. Further research would be required to determine its efficacy and mechanism of action.

Conclusion

3,5-Dihydroxybenzamide is a simple yet intriguing molecule whose history dates back to its first synthesis in 1960. While its biological properties have not been extensively explored, its structural features suggest potential for further investigation, particularly in the realm of enzyme inhibition. This guide provides a foundational understanding of the discovery and history of this compound, along with generalized experimental protocols that can serve as a starting point for future research into its synthesis and biological evaluation. The lack of extensive data also highlights an opportunity for new discoveries regarding the therapeutic potential of this and related compounds.

- To cite this document: BenchChem. [An In-depth Technical Guide on 3,5-Dihydroxybenzamide: Discovery and History]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360044#discovery-and-history-of-3-5-dihydroxybenzamide>

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